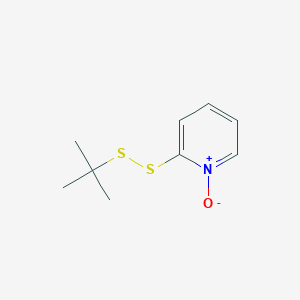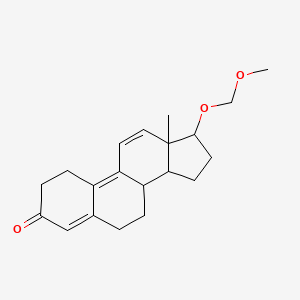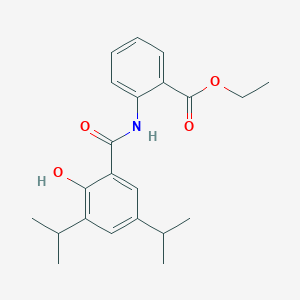
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine is a heterocyclic compound featuring a pyridine ring substituted with a tert-butyldisulfanyl group and an oxo group. This compound is part of a broader class of disulfides, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-mercaptoheterocycles with tert-butanesulfinamide under ligand-free copper(I) iodide (CuI)-catalyzed conditions . The reaction proceeds through an unusual condensation mechanism, where the 2-mercaptoheterocycle reacts with tert-butanesulfinamide to form the desired disulfide compound . The process is efficient, cost-effective, and practical, making it suitable for both laboratory and industrial applications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The tert-butyldisulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins and peptides.
Medicine: Investigated for its potential as an antiviral agent and in the development of new therapeutic compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyldisulfanyl)benzothiazole
- 2-(tert-Butyldisulfanyl)benzoxazole
- 2-(tert-Butyldisulfanyl)benzimidazole
Uniqueness
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to other disulfide-containing heterocycles, this compound offers unique reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
24367-48-4 |
|---|---|
Formule moléculaire |
C9H13NOS2 |
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
2-(tert-butyldisulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13-12-8-6-4-5-7-10(8)11/h4-7H,1-3H3 |
Clé InChI |
PRSLWGHCLYRSMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SSC1=CC=CC=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)

